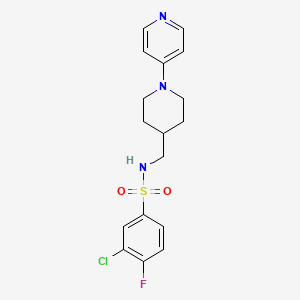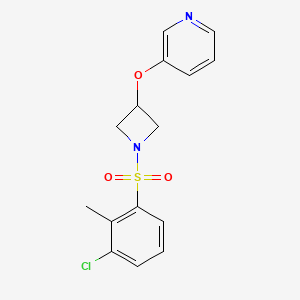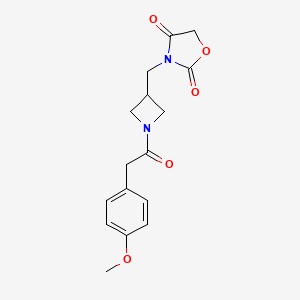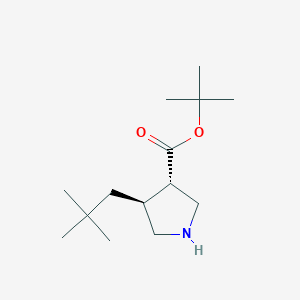
Tert-butyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate is a compound that has been widely used in scientific research due to its unique properties. It is a chiral compound that has two enantiomers, (3S,4S) and (3R,4R), and has been shown to have potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of tert-butyl (Tert-butyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate is not fully understood. However, it has been shown to modulate the activity of certain enzymes and receptors in the central nervous system, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Tert-butyl (Tert-butyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and acetylcholine, which may contribute to its therapeutic effects in diseases such as Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using tert-butyl (Tert-butyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate in lab experiments is its high enantiomeric purity, which allows for accurate and reproducible results. However, one limitation is its high cost, which may limit its use in certain experiments.
Orientations Futures
There are many future directions for the use of tert-butyl (Tert-butyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate in scientific research. One potential direction is the development of new therapeutic applications in diseases such as multiple sclerosis and Huntington's disease. Another direction is the exploration of its use as a chiral ligand in asymmetric catalysis. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Conclusion
In conclusion, tert-butyl (Tert-butyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate is a compound that has been widely used in scientific research due to its unique properties. Its high enantiomeric purity allows for accurate and reproducible results, and it has potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Méthodes De Synthèse
The synthesis of tert-butyl (Tert-butyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate involves the reaction of tert-butyl (S)-4-chloro-2,2-dimethylbutanoate with (S)-proline in the presence of a base. This reaction results in the formation of the desired compound in high yield and enantiomeric purity.
Applications De Recherche Scientifique
Tert-butyl (Tert-butyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has been used in various scientific research applications. It has been shown to have potential therapeutic applications in diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been used as a chiral ligand in asymmetric catalysis.
Propriétés
IUPAC Name |
tert-butyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-13(2,3)7-10-8-15-9-11(10)12(16)17-14(4,5)6/h10-11,15H,7-9H2,1-6H3/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSAZSIUWOGBAP-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CNCC1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H]1CNC[C@H]1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2891563.png)
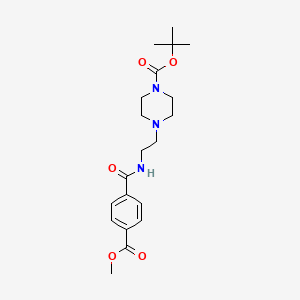
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2891565.png)
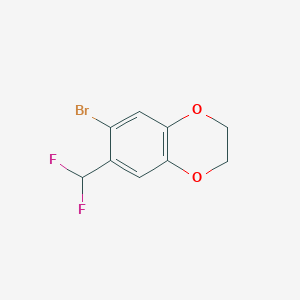
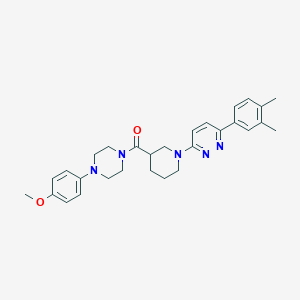
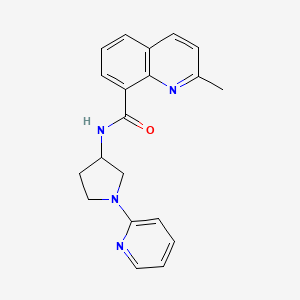
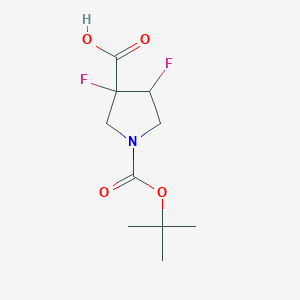
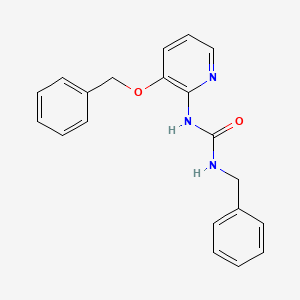
![N-(2,5-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2891574.png)
